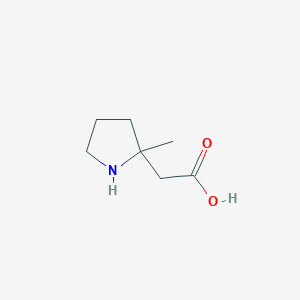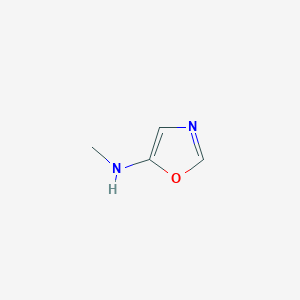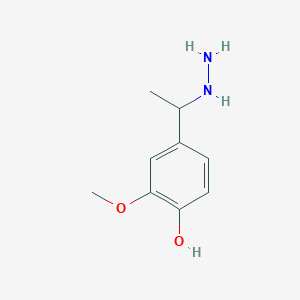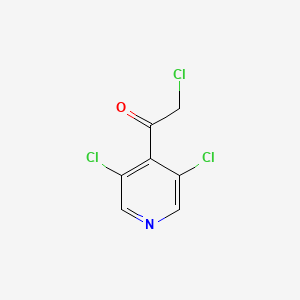![molecular formula C16H17N5O2 B15147082 5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, dimethyl substitutions, and a carbohydrazide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the imidazo[4,5-b]pyridine core.
Carbohydrazide formation: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in their core structure, leading to different biological activities and applications.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also have a methoxyphenyl group and an imidazole core, but their substitution patterns and functional groups differ, resulting in unique properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2,3-dimethylimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C16H17N5O2/c1-9-18-14-12(16(22)20-17)8-13(19-15(14)21(9)2)10-5-4-6-11(7-10)23-3/h4-8H,17H2,1-3H3,(H,20,22) |
InChI Key |
AEWAMCHCEQJETA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C=C2C(=O)NN)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)



![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)

amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)


![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)


